(2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Overview
Description
(2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines a thiazole ring fused to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole and benzimidazole precursors. These precursors are then subjected to a condensation reaction under specific conditions to form the final product. The reaction conditions often include the use of a strong base and a suitable solvent, such as dimethylformamide (DMF), to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
(2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, influencing the compound’s biological activity. The thiazole and benzimidazole rings may also interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-2-(3-nitrobenzylidene)thiazolo[3,2-a]benzimidazole: Similar structure but lacks the ketone group.
2-(3-Nitrobenzylidene)thiazolo[3,2-a]benzimidazole: Similar structure but lacks the dimethyl groups.
Uniqueness
(2E)-6,7-Dimethyl-2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to the presence of both the nitro group and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups within the fused ring system provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(2E)-6,7-dimethyl-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-6-14-15(7-11(10)2)20-17(22)16(25-18(20)19-14)9-12-4-3-5-13(8-12)21(23)24/h3-9H,1-2H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBSINIJQMRSN-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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